molecular formula C17H24N4O3 B1677613 N2-Tryptophyllysine CAS No. 51790-14-8

N2-Tryptophyllysine

Cat. No.: B1677613
CAS No.: 51790-14-8
M. Wt: 332.4 g/mol
InChI Key: DZHDVYLBNKMLMB-ZFWWWQNUSA-N
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Description

N2-Tryptophyllysine is a dipeptide formed from L-tryptophan and L-lysine residues. It is a bioactive chemical with a molecular formula of C17H24N4O3 and a molecular weight of 332.4 g/mol .

Biochemical Analysis

Biochemical Properties

N2-Tryptophyllysine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with adenosine triphosphatase (ATPase) enzymes, influencing their activity . This interaction is crucial for understanding the compound’s role in energy metabolism and muscle contraction. Additionally, this compound has been shown to affect the radical-scavenging activity of peptides, highlighting its potential antioxidant properties .

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of polyamine oxidase, an enzyme involved in stress adaptation and cellular responses to environmental changes . This modulation can influence cell function, particularly in stress signaling and defense mechanisms. Furthermore, this compound’s interaction with D-sphingosine suggests its role in programmed cell death and other cellular responses to stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a Bronsted base, capable of accepting a hydron from a donor, which is essential for its role in various biochemical reactions . The compound’s interaction with ATPase enzymes involves enzyme inhibition or activation, depending on the context, and can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable at -20°C for up to three years in powder form and at -80°C for one year in solution . These findings are essential for designing long-term experiments and understanding the compound’s temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stress adaptation and antioxidant properties. At higher doses, this compound could potentially cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activities . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It plays a role in the metabolism of amino acids, particularly tryptophan and lysine, and can influence metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s overall impact on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in various cellular processes.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can significantly impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments . Understanding these localization mechanisms is crucial for comprehending the compound’s overall role in cellular physiology.

Chemical Reactions Analysis

Types of Reactions: N2-Tryptophyllysine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino and carboxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

N2-Tryptophyllysine can be compared with other similar dipeptides, such as L-tryptophyl-L-lysine and N2-L-tryptophyl-L-lysine . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific bioactive properties and its potential role in modulating protein functions under stress conditions .

List of Similar Compounds:

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c18-8-4-3-7-15(17(23)24)21-16(22)13(19)9-11-10-20-14-6-2-1-5-12(11)14/h1-2,5-6,10,13,15,20H,3-4,7-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDVYLBNKMLMB-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199717
Record name N2-Tryptophyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51790-14-8
Record name L-Tryptophyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51790-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Tryptophyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051790148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Tryptophyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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